molecular mechanism of action of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid
molecular mechanism of action of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid
The following technical guide details the molecular mechanism of action for 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid and its functional analog, the cysteine-selective reagent 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid .
Dual-Functionality: COX-2 Inhibition & Cysteine-Selective Bioconjugation
Executive Technical Summary
The molecule 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid represents a chemical probe designed for two distinct potential applications depending on the specific aromatic core (Phenyl vs. Pyrimidine).
-
Phenyl Core (Exact Structure): A functionalized analog of the COX-2 inhibitor pharmacophore (resembling Rofecoxib/Celecoxib). Its mechanism involves reversible, competitive inhibition of Cyclooxygenase-2 (COX-2), with the hex-5-ynoic acid tail serving as a bioorthogonal handle for "Click Chemistry" (CuAAC).
-
Pyrimidine Core (Functional Analog): Often misidentified as the phenyl variant, the 2-(methylsulfonyl)pyrimidin-5-yl derivative is a widely used heterobifunctional linker . Its mechanism is Nucleophilic Aromatic Substitution (S_NAr) , enabling highly selective covalent labeling of Cysteine residues.
This guide details the mechanisms for both, prioritizing the COX-2 inhibitory mechanism for the exact phenyl structure and the S_NAr conjugation mechanism for the pyrimidine analog.
Mechanism A: COX-2 Inhibition (Phenyl Core)
Target: Cyclooxygenase-2 (COX-2) | Role: Activity-Based Probe / Inhibitor
Structural Pharmacophore
The 4-(methylsulfonyl)phenyl moiety is the critical pharmacophore found in "Coxib" drugs (e.g., Rofecoxib, Etoricoxib). It provides selectivity for COX-2 over COX-1 by exploiting the unique structural features of the COX-2 active site.
-
Selectivity Filter: COX-2 possesses a secondary hydrophobic side pocket (the "Coxib pocket") that is accessible due to the substitution of Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.
-
Binding Mode: The bulky methylsulfonyl group inserts into this side pocket, forming hydrogen bonds with Arg120 and Tyr355 at the base of the active site, and potentially interacting with His90 .
-
Linker Utility: The hex-5-ynoic acid chain extends out of the catalytic channel. The terminal alkyne allows for post-treatment visualization via Click Chemistry (e.g., reacting with Azide-Fluorophores) without disrupting the binding efficacy of the sulfone pharmacophore.
Thermodynamic & Kinetic Profile
-
Binding Type: Reversible, competitive inhibition.
-
Kinetics: Slow-binding kinetics are often observed with sulfone inhibitors, inducing a conformational change in the enzyme that "locks" the inhibitor in place (Time-dependent inhibition).
Mechanism B: Cysteine-Selective Conjugation (Pyrimidine Analog)
Target: Surface Cysteines / Thiol-containing Biomolecules | Role: Bioconjugation Linker
If the aromatic ring is a pyrimidine (2-methylsulfonylpyrimidine), the molecule functions as a reactive "warhead" for site-specific labeling.
The S_NAr Reaction Mechanism
The 2-methylsulfonyl group on the electron-deficient pyrimidine ring acts as an excellent leaving group.
-
Nucleophilic Attack: A thiolate anion (Protein-S⁻) from a Cysteine residue attacks the C2 position of the pyrimidine ring.
-
Meisenheimer Complex: The electron density is temporarily delocalized onto the pyrimidine nitrogen atoms, stabilizing the intermediate.
-
Elimination: The methylsulfonyl group (methanesulfinate) is expelled, restoring aromaticity.
-
Result: A stable thioether bond connects the protein to the hex-5-ynoic acid linker.
Key Advantage: This reaction is highly selective for Cysteine over Lysine at physiological pH (7.4–8.0) because the pyrimidine is not electrophilic enough to react with amines (Lysine) without higher pH or catalysis.
Experimental Protocols
Protocol 4.1: Cysteine Labeling (For Pyrimidine Analog)
Objective: Covalently attach the probe to a target protein via Cysteine.
-
Preparation: Dissolve the probe in DMSO to a 10 mM stock.
-
Reduction: If the target Cysteine is in a disulfide bond, reduce protein (50 µM) with TCEP (100 µM) for 30 min at RT. Note: Avoid DTT as it contains thiols that compete for the probe.
-
Incubation: Add the probe (10–20 equivalents, e.g., 500 µM) to the protein solution in PBS (pH 7.4).
-
Reaction: Incubate at 37°C for 1–4 hours.
-
Quenching: Remove excess probe via size-exclusion chromatography (e.g., Zeba Spin Columns) or dialysis.
Protocol 4.2: CuAAC "Click" Reaction
Objective: Visualize or capture the alkyne-tagged molecule using an Azide-Reporter.
-
Components:
-
Labeled Protein/Cell Lysate (from 4.1 or 2.1).
-
Reporter: Azide-Fluorophore (e.g., Cy5-Azide, 50 µM).
-
Catalyst: CuSO4 (1 mM).
-
Reducing Agent: Sodium Ascorbate (1 mM).
-
Ligand: THPTA (2 mM) to protect protein from oxidative damage.
-
-
Workflow: Mix Protein + Azide + THPTA/CuSO4 premix + Ascorbate.
-
Incubation: 1 hour at Room Temperature in the dark.
-
Analysis: Analyze via SDS-PAGE (In-gel fluorescence) or Mass Spectrometry.
Quantitative Data Summary
| Parameter | Phenyl Core (COX-2 Probe) | Pyrimidine Core (Linker) |
| Primary Reactivity | Non-covalent (H-bonding/Van der Waals) | Covalent (S_NAr) |
| Target Residue | Arg120, Tyr355 (Interaction) | Cysteine (Covalent Bond) |
| Leaving Group | None (Reversible binding) | Methylsulfonyl (MeSO₂⁻) |
| pH Optimum | Physiological (pH 7.4) | pH 7.0 – 8.0 |
| Selectivity | COX-2 > COX-1 (>100-fold) | Cys-SH >>> Lys-NH₂ |
Mechanistic Visualization
The following diagram illustrates the S_NAr reaction mechanism (for the pyrimidine analog) and the Click Chemistry downstream application.
Caption: Workflow depicting the S_NAr covalent labeling of Cysteine (Main Path) versus the reversible binding to COX-2 (Cluster).
References
-
Design of COX-2 Inhibitors: Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.Iranian Journal of Pharmaceutical Research . Link
-
Methylsulfonyl Pyrimidine Linkers: Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry.ACS Chemical Biology . Link
-
ABPP & Click Chemistry: Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.Chemistry & Biology .[1][2][3][4][5] Link
-
S_NAr Cysteine Profiling: Gunnoo, S. B., & Madder, A. (2016). Chemical Protein Modification through Cysteine.ChemBioChem . Link
-
BroadPharm Product Data: 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester.[6]BroadPharm Catalog . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. potent acetylcholinesterase inhibitor: Topics by Science.gov [science.gov]
- 5. highly potent inhibitor: Topics by Science.gov [science.gov]
- 6. 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester, 2813270-39-0 | BroadPharm [broadpharm.com]
